

SMS121: A Novel CD36 Inhibitor for Acute Myeloid Leukemia

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Compound of Interest

Compound Name: SMS121

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An In-depth Technical Guide on the Discovery, Characterization, and Mechanism of Action of a Promising New Therapeutic Agent

This technical guide provides a comprehensive overview of the discovery and initial characterization of **SMS121**, a novel, potent inhibitor of the CD36 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting fatty acid metabolism in oncology, specifically in the context of Acute Myeloid Leukemia (AML).

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.^[1] A growing body of evidence highlights the critical role of metabolic reprogramming in AML progression, with cancer cells often becoming dependent on fatty acid oxidation for their survival and proliferation.^{[2][3]} The fatty acid translocase CD36, a scavenger receptor responsible for the uptake of long-chain fatty acids, has been identified as a key player in this process. High expression of CD36 in AML patients is associated with poorer survival outcomes, making it a compelling target for therapeutic intervention.^{[1][3]}

SMS121 is a recently identified small molecule that acts as a potent inhibitor of CD36.^{[4][5][6]} Discovered through a receptor-based virtual screening approach, **SMS121** has demonstrated the ability to impair fatty acid uptake and reduce the viability of AML cells in preclinical studies.

[1][2][3] This guide details the initial characterization of **SMS121**, including its binding affinity, in vitro efficacy, and the experimental methodologies used to elucidate its mechanism of action.

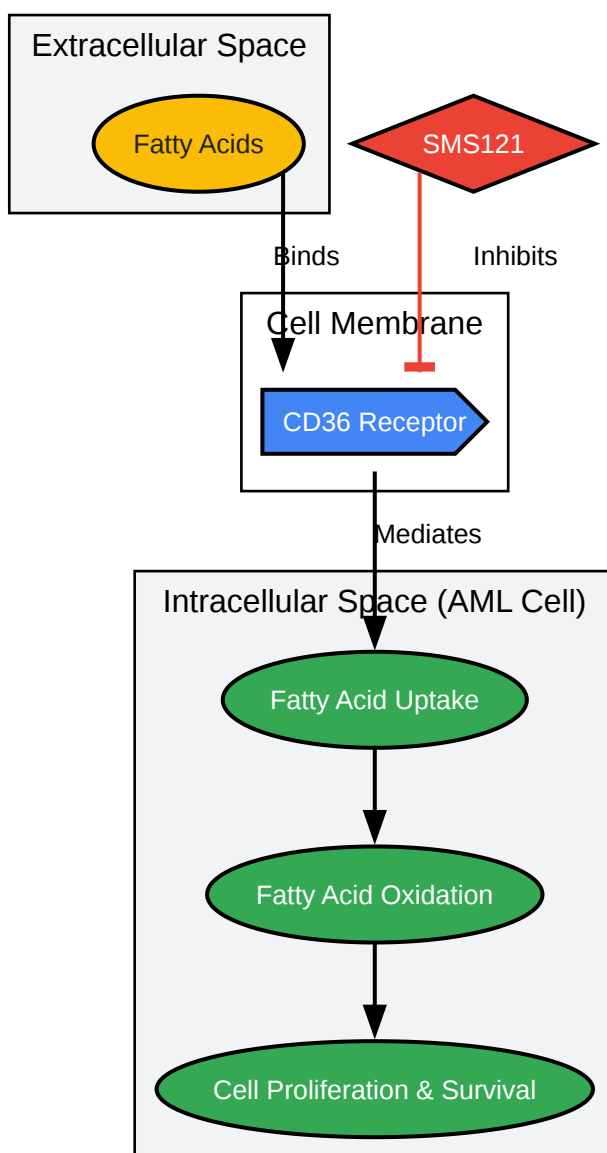
Discovery and Synthesis

SMS121 was identified through a receptor-based virtual screening campaign aimed at discovering novel inhibitors of the CD36 protein.[1][2][3] The synthesis of **SMS121** involves a multi-step chemical process, the details of which are outlined in the primary research publication by Åbacka et al. (2024).[2]

Mechanism of Action

SMS121 functions by directly binding to the CD36 receptor, thereby blocking the uptake of fatty acids into AML cells.[2][3][4] This inhibition of fatty acid transport disrupts a critical metabolic pathway—fatty acid oxidation—which AML cells rely on for energy production and proliferation.[2][3] Molecular dynamics simulations have shown that **SMS121** occupies the lipid-binding cavity of the CD36 protein.[3]

The proposed signaling pathway and mechanism of action of **SMS121** are depicted in the following diagram:



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Caption: Mechanism of action of **SMS121** in inhibiting fatty acid uptake in AML cells.

Quantitative Data Summary

The initial characterization of **SMS121** has yielded key quantitative data regarding its binding affinity and cellular efficacy. These findings are summarized in the tables below.

Table 1: Binding Affinity of **SMS121** for CD36

Parameter	Value	Reference
Dissociation Constant (Kd)	~5 μ M	[5] [6]
Dissociation Constant (Kd)	5.57 μ M	[4]

Table 2: In Vitro Efficacy of **SMS121** in KG-1 AML Cells

Parameter	Concentration	Incubation Time	Result	Reference
IC50 (Lipid Uptake Inhibition)	164 μ M	50 min	50% inhibition of fatty acid analogue uptake	[5] [6]
IC50 (Cell Viability)	156 μ M	72 h	50% reduction in cell viability	[5] [6]
Lipid Uptake Inhibition	200 μ M	50 min	Significant reduction in green fluorescence	[6] [7]

Experimental Protocols

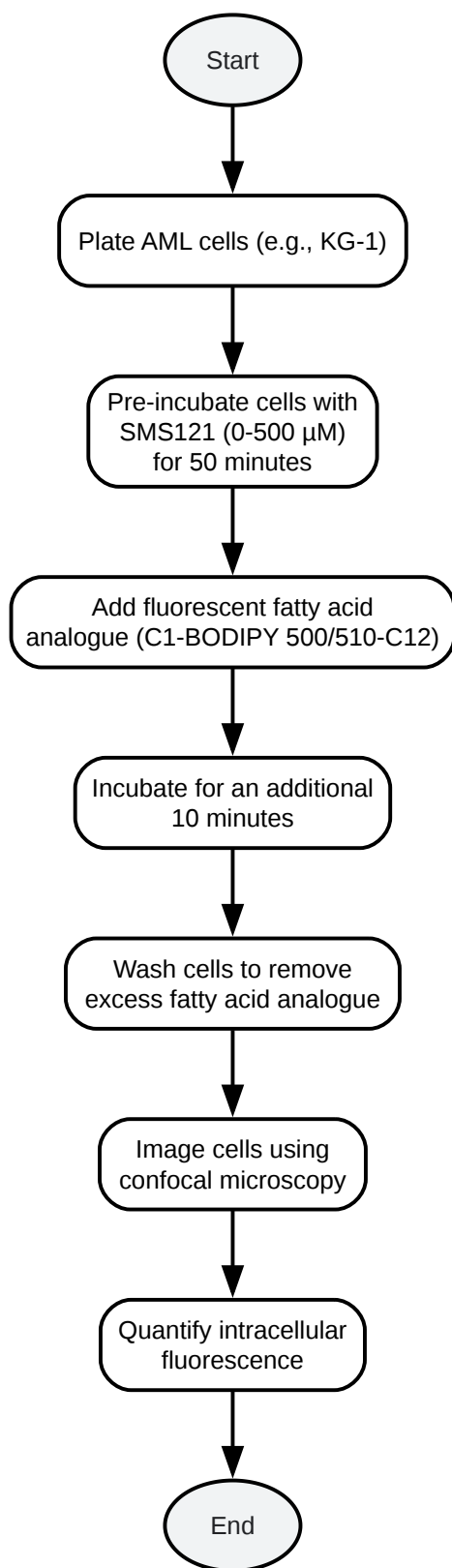
This section provides an overview of the key experimental methodologies used in the initial characterization of **SMS121**.

Cell Culture

- Cell Lines: KG-1 and THP-1 acute myeloid leukemia cell lines were utilized.[\[3\]](#)
- Culture Conditions: Standard cell culture conditions were maintained, though specific media and supplements are detailed in the source publication.

Lipid Uptake Assay

The following workflow outlines the general procedure for assessing the inhibition of fatty acid uptake by **SMS121**.



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Caption: General experimental workflow for the lipid uptake inhibition assay.

- Fluorescent Fatty Acid Analogue: C1-BODIPY 500/510-C12 was used to visualize fatty acid uptake.[\[2\]](#)[\[3\]](#)[\[7\]](#)
- Incubation: KG-1 cells were pre-incubated with varying concentrations of **SMS121** for 50 minutes, followed by a 10-minute incubation with the fluorescent fatty acid analogue.[\[3\]](#)[\[7\]](#)
- Imaging: Images were acquired using a Nikon A1 plus confocal microscope.[\[3\]](#)[\[7\]](#)
- Analysis: Inhibition of lipid uptake was quantified by measuring the reduction in intracellular green fluorescence compared to a control group.[\[5\]](#)[\[6\]](#)

Cell Viability Assay

- Methodology: Standard methods for assessing cell viability were employed, such as assays that measure metabolic activity or membrane integrity.
- Incubation: KG-1 cells were incubated with various concentrations of **SMS121** (0-400 μ M) for 72 hours.[\[5\]](#)[\[6\]](#)
- Endpoint: The IC₅₀ value was determined as the concentration of **SMS121** that resulted in a 50% reduction in cell viability.[\[5\]](#)[\[6\]](#)

Preparation of SMS121 Solutions

- In Vitro Stock Solution: **SMS121** can be dissolved in DMSO. For example, a 10 mg/mL solution in fresh DMSO is possible.[\[4\]](#)
- In Vivo Formulations:
 - Corn Oil: A working solution can be prepared by mixing a DMSO stock solution with corn oil.[\[4\]](#)
 - PEG300/Tween80/Saline: A clear solution can be achieved by serially adding a DMSO stock solution to PEG300, Tween-80, and saline.[\[5\]](#)[\[6\]](#)
 - SBE- β -CD in Saline: A DMSO stock solution can be mixed with 20% SBE- β -CD in saline.[\[5\]](#)

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Conclusion and Future Directions

SMS121 represents a promising new inhibitor of CD36 with demonstrated activity against AML cells in vitro. Its mechanism of action, which involves the disruption of fatty acid metabolism, offers a novel therapeutic strategy for a malignancy with a high unmet medical need. The data presented in this guide serve as a foundation for further preclinical and clinical development of CD36 inhibitors as a potential treatment for AML and possibly other cancers that rely on fatty acid oxidation.[1][2][3] Further studies are warranted to explore the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of **SMS121** and its analogues. Additionally, further investigation is needed to determine if the observed reduction in AML cell numbers is due to apoptosis or a reduction in the proliferation rate.[3]

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